molecular formula C3H6ClFO B14270413 3-Chloro-1-fluoropropan-1-ol CAS No. 139008-04-1

3-Chloro-1-fluoropropan-1-ol

Cat. No.: B14270413
CAS No.: 139008-04-1
M. Wt: 112.53 g/mol
InChI Key: NVDCMJREDAYLMP-UHFFFAOYSA-N
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Description

Significance of Vicinal Halohydrins as Synthetic Precursors

Vicinal halohydrins, which contain a halogen atom and a hydroxyl group on adjacent carbon atoms, are highly valuable synthetic intermediates. acs.orgmtu.edu Their utility stems from the presence of two reactive functional groups that can be manipulated selectively. For instance, the hydroxyl group can be oxidized or protected, while the carbon-halogen bond can participate in nucleophilic substitution or elimination reactions.

A key reaction of vicinal halohydrins is their conversion to epoxides through intramolecular nucleophilic substitution, a process often catalyzed by a base. rug.nl These resulting epoxides are themselves versatile intermediates, susceptible to ring-opening reactions by a wide range of nucleophiles, leading to the formation of more complex molecules with high regio- and stereoselectivity. rug.nl This reactivity makes vicinal halohydrins crucial starting materials for the synthesis of various biologically active compounds, including pharmaceuticals and natural products. acs.orgmtu.edu

Interdisciplinary Relevance of Fluorinated and Chlorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine and chlorine atoms into organic molecules can dramatically alter their properties. Fluorine, being the most electronegative element, can significantly impact a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org This has made fluorinated compounds indispensable in medicinal chemistry, with a significant number of pharmaceuticals containing fluorine. nih.govacs.org In agrochemicals, fluorinated compounds often exhibit enhanced efficacy and selectivity.

Chlorinated organic compounds also have a long history of use in various applications, from solvents to key intermediates in the synthesis of polymers and pharmaceuticals. lu.senih.gov The presence of chlorine can influence a molecule's reactivity and provide a handle for further chemical transformations. rsc.org The combined presence of both fluorine and chlorine in a single molecule, as in 3-Chloro-1-fluoropropan-1-ol, offers a unique set of properties and synthetic opportunities, making such compounds of great interest in the ongoing development of new materials and bioactive agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139008-04-1

Molecular Formula

C3H6ClFO

Molecular Weight

112.53 g/mol

IUPAC Name

3-chloro-1-fluoropropan-1-ol

InChI

InChI=1S/C3H6ClFO/c4-2-1-3(5)6/h3,6H,1-2H2

InChI Key

NVDCMJREDAYLMP-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(O)F

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 1 Fluoropropan 1 Ol and Analogous Structures

Classical Approaches to Halohydrin Formation

Traditional methods for preparing halohydrins, which are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, primarily involve electrophilic addition to alkenes and the ring-opening of epoxides.

The reaction of an alkene with a halogen (like Cl₂ or Br₂) in the presence of a nucleophilic solvent such as water is a cornerstone of halohydrin synthesis. researchgate.netnih.gov This reaction is initiated by the electrophilic attack of the halogen on the alkene's π-electrons. rsc.org This leads to the formation of a cyclic halonium ion intermediate (e.g., a chloronium or bromonium ion). researchgate.netresearchgate.net The formation of this bridged ion is crucial as it prevents carbocation rearrangements and sets the stage for the subsequent nucleophilic attack. researchgate.netresearchgate.net

Water, acting as the nucleophile, then attacks one of the carbons of the halonium ion. acs.org This attack occurs from the side opposite to the halonium bridge, resulting in an anti-addition of the halogen and hydroxyl groups. nih.govbeilstein-journals.org The regioselectivity of the reaction generally follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon atom, as this carbon can better stabilize the partial positive charge in the transition state. nih.govresearchgate.net A final deprotonation step yields the neutral halohydrin. acs.org While effective for chlorine and bromine, the reaction with fluorine is often too vigorous and uncontrollable, and the addition of iodine is typically unfavorable. nih.govacs.org

A versatile and widely used method for synthesizing halohydrins is the ring-opening of epoxides. This approach is particularly relevant for creating vicinal haloalcohols. The reaction involves a nucleophilic attack by a halide ion on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

For the synthesis of fluorohydrins, various fluoride (B91410) sources can be employed. Reagents such as triethylamine (B128534) trihydrofluoride (Et₃N•3HF) and pyridine-HF complexes (Olah's reagent) are effective for opening epoxide rings. rsc.orgrsc.org The acidity of the reagent influences the reaction mechanism; highly acidic conditions can promote an Sₙ1-like mechanism where the fluoride attacks the more substituted carbon, while less acidic and more nucleophilic reagents like Et₃N•3HF favor an Sₙ2 mechanism with attack at the less sterically hindered carbon. rsc.orgrsc.org For instance, the ring-opening of terminal epoxides with TBABF-KHF₂ has been shown to proceed with high selectivity via an Sₙ2 mechanism. rsc.org

Similarly, chlorohydrins can be synthesized by opening epoxides with sources of chloride. Hydrochloric acid or other chloride salts can be used. acs.org A notable example is the synthesis of 3-chloro-1,2-propanediol (B139630) from epichlorohydrin (B41342), which is a key intermediate in various industrial processes. acs.org The reaction of epichlorohydrin with nucleophilic fluoride sources can also lead to the formation of fluorinated analogs, sometimes involving the displacement of the existing chlorine atom. rsc.orgnih.gov

Advanced and Stereoselective Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals and other fields has driven the development of advanced synthetic methods that allow for the control of stereochemistry.

Creating chiral haloalcohols with high enantiomeric purity often involves asymmetric synthesis. One major strategy is the enantioselective ring-opening of meso-epoxides, which are achiral compounds that can be converted into chiral products. This can be achieved using chiral catalysts that differentiate between the two enantiotopic faces of the epoxide. For example, chiral cobalt-salen complexes have been used to catalyze the enantioselective ring-opening of epoxides with nucleophiles. mdpi.com Another approach involves a dual-catalyst system, where a chiral Lewis acid and a chiral amine work cooperatively to promote the highly enantioselective ring-opening of epoxides with a fluoride source like benzoyl fluoride, yielding β-fluoroalcohols with high enantiomeric excess (ee). uni-rostock.deacs.org

The asymmetric reduction of prochiral α-haloketones is another powerful method. Reagents such as diisopinocampheylchloroborane have proven to be excellent chiral reducing agents for synthesizing haloalcohols with high enantiomeric purity. acs.org Additionally, organocatalysis has emerged as a potent tool. Chiral phosphine (B1218219) oxides, for example, can catalyze the enantioselective desymmetrization of meso-epoxides with silicon tetrachloride (SiCl₄) to produce enantioenriched chlorohydrins. beilstein-journals.org

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for synthesizing chiral compounds. nih.govutupub.fi Several classes of enzymes are particularly effective for producing optically active halogenated alcohols. rsc.org

Halohydrin Dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. rug.nl They can be used in the kinetic resolution of racemic haloalcohols, where one enantiomer is selectively converted to the corresponding epoxide, leaving the other enantiomer in high optical purity. acs.org HHDHs can also catalyze the reverse reaction—the ring-opening of epoxides with various nucleophiles like cyanide, azide, or nitrite—with high regio- and enantioselectivity. rug.nlresearchgate.net Through protein engineering, the selectivity of HHDHs has been improved to produce valuable chiral building blocks like (S)-4-aryl-2-oxazolidinones from styrene (B11656) oxides. rsc.org

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral α-haloketones to produce chiral halohydrins with high enantiomeric excess. nih.govfrontiersin.org Bienzymatic cascades combining ene-reductases (EREDs) and ADHs have been developed for the synthesis of optically active chlorohydrins from α-chloroenones, achieving excellent conversions and selectivities. acs.orguniovi.es

Lipases are commonly employed for the kinetic resolution of racemic alcohols, including halohydrins. nih.govnih.gov The resolution is typically achieved through enantioselective transesterification, where the lipase (B570770) acylates one enantiomer of the alcohol faster than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). sciencepublishinggroup.comjocpr.com For example, Pseudomonas cepacia lipase has been used for the resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol, achieving high enantioselectivity. sciencepublishinggroup.com

The following table summarizes selected enzymatic approaches to chiral haloalcohols:

Table 1: Examples of Enzymatic Synthesis of Chiral Haloalcohols
Enzyme Class Reaction Type Substrate Product Yield / Conversion Enantiomeric Excess (ee) Reference
Halohydrin Dehalogenase (HHDH) Kinetic Resolution Racemic β-haloalcohols Enantiopure β-haloalcohols ~50% >98% acs.orgrsc.org
Halohydrin Dehalogenase (HHDH) Desymmetrization 2-substituted-1,3-dichloro-2-propanols Chiral epoxides up to 95% >99% acs.org
Alcohol Dehydrogenase (ADH) Asymmetric Reduction α-halogenated ketones Chiral α-halogenated alcohols 36-98% >99% uni-rostock.de
Lipase (Pseudomonas cepacia) Kinetic Resolution (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol (S)-alcohol / (R)-acetate ~50% >95% sciencepublishinggroup.com
P450 & HHDH Cascade Asymmetric Hydroxylation & Dehalogenation Halohydrocarbons β-halohydrins - 98-99% rsc.orgunipd.it

Green Chemistry Principles in Halogenated Alcohol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of halogenated alcohol synthesis, these principles are being applied through several strategies.

Biocatalysis is inherently a green technology. rsc.org Enzymatic reactions, such as those catalyzed by HHDHs, ADHs, and lipases, are performed under mild conditions (room temperature and neutral pH) and often in aqueous media, reducing the need for volatile organic solvents and harsh reagents. utupub.fiuniovi.es The development of enzymatic cascades, where multiple reaction steps are performed in a single pot, further enhances the efficiency and reduces waste. rsc.orgunipd.it For example, a cascade involving a P450 monooxygenase for hydroxylation and an HHDH for enantioselective dehalogenation provides a greener route to enantioenriched β-halohydrins directly from halohydrocarbons. rsc.orgunipd.it

The use of safer reagents is another key aspect. Enzymatic halocyclization, catalyzed by enzymes like chloroperoxidase, allows for the use of simple, benign halide salts (e.g., NaCl, KBr) in combination with air and glucose to generate reactive halonium species in situ. rsc.org This approach avoids the handling of hazardous molecular halogens like Cl₂ or Br₂. rsc.org

Furthermore, electrochemical methods are being explored for sustainable synthesis. Electrolytic epoxidation of olefins, which can proceed via a halide-mediated halohydrin formation and subsequent cyclization, offers a way to generate epoxides with high atom economy while minimizing overoxidation byproducts. rsc.org The development of solid-based catalysts for the cyclization of halohydrins to epoxides also represents a move towards more sustainable and reusable catalytic systems. acs.org

Microwave-Assisted Reactions and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, often leading to spectacular accelerations, higher yields, and milder reaction conditions. researchgate.net The combination of microwave irradiation with solvent-free reaction conditions presents a particularly efficient and environmentally benign approach to chemical synthesis. academie-sciences.frcem.comoatext.com This synergy is especially beneficial as it allows reactions to be conducted safely at atmospheric pressure, minimizing waste and simplifying product purification. academie-sciences.fr

In the context of halohydrin synthesis, microwave irradiation has been effectively used to accelerate reactions that are otherwise sluggish under conventional heating. For instance, the synthesis of a fluorinated ketone precursor, a molecule structurally related to 3-Chloro-1-fluoropropan-1-ol, was optimized using microwave conditions to drive the reaction efficiently. uniovi.esresearchgate.net The primary advantages of this approach include a drastic reduction in reaction times—from hours to mere minutes—and improved product yields. organic-chemistry.org The effect of microwave energy is attributed to a combination of thermal effects and selective absorption of energy by polar molecules, which can modify activation parameters and enhance reaction rates. researchgate.net

The benefits of combining microwave heating with solvent-free conditions are summarized in the table below.

FeatureBenefitSource(s)
Rate Acceleration Reaction times are significantly reduced, often from hours to minutes. organic-chemistry.org
Yield Improvement Higher product yields are frequently observed compared to conventional heating. researchgate.net
Energy Efficiency Lower energy consumption due to shorter reaction times and direct heating. organic-chemistry.org
Process Simplification Eliminates the need for high-boiling point solvents, simplifying work-up. academie-sciences.fr
Environmental Impact Reduces or eliminates the use of hazardous organic solvents, minimizing waste. cem.comorganic-chemistry.org
Enhanced Safety Allows for safe operation at atmospheric pressure. academie-sciences.fr

Utilization of Ionic Liquids and Sustainable Catalytic Systems

Ionic liquids (ILs) have been identified as novel and recyclable solvents for the synthesis of vicinal-halohydrins, offering a green alternative to conventional organic solvents. oup.com These salts, which are liquid at or near room temperature, can play a dual role as both the reaction medium and a promoter, thereby eliminating the need for an additional acid catalyst. oup.comblucher.com.br In the synthesis of halohydrins from epoxides, imidazolium-based ionic liquids like [bmim]PF6 have been shown to facilitate the regioselective ring-opening with lithium halides, affording products in excellent yields with no observable side products. oup.com The ionic liquid activates the epoxide by forming a hydrogen bond, which facilitates the C-O bond cleavage. nih.gov A key advantage is the ability to recover and reuse the ionic liquid for several subsequent reactions with consistent activity. oup.com

Sustainable catalysis also extends to the use of biocatalysts, which operate under mild conditions and offer high selectivity. tudelft.nl Enzymes such as halohydrin dehalogenases (HHDHs) and P450 monooxygenases are employed in the synthesis of enantiopure β-halohydrins. bio-conferences.orgunipd.it For example, a chemoenzymatic cascade reaction using a P450 enzyme for hydroxylation followed by a halohydrin dehalogenase for dehalogenation can produce β-halohydrins with excellent enantioselectivity (>98% ee). unipd.it These biocatalytic methods are recognized for their environmental compatibility and for providing a greener, more atom-economic route to valuable chiral building blocks. tudelft.nlunipd.it

Advantage of Ionic Liquids in Halohydrin SynthesisDescriptionSource(s)
Dual Role Acts as both a solvent and a reaction promoter, eliminating the need for separate catalysts. oup.com
High Yields & Selectivity Promotes clean and highly regioselective ring-opening of epoxides. oup.com
Enhanced Reactivity Significantly reduces reaction times and improves yields compared to reactions without ILs. oup.com
Recyclability The ionic liquid can be recovered and reused for multiple reaction cycles. oup.com
Mild Conditions Reactions proceed under neutral and mild temperature conditions. oup.com

Continuous Flow Chemistry Applications in Halohydrin Production

Continuous flow chemistry has become a crucial technology for modernizing chemical manufacturing, offering enhanced safety, improved product quality, and seamless scalability from the laboratory to industrial production. mt.comajinomoto.com This approach involves conducting reactions in a continuously flowing stream within microreactors or tubes, which provides superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch reactors. polimi.itrsc.org

The production of halohydrins and related β-substituted alcohols has been successfully adapted to continuous flow systems. researchgate.net For example, the enzymatic synthesis of various alcohols using halohydrin dehalogenase has been scaled up in continuous flow reactors, demonstrating the industrial potential of combining biocatalysis with flow technology. researchgate.netresearchgate.net Furthermore, electrochemical methods for producing bromohydrins have been implemented in flow reactors, which allows for the safe, in-situ generation of reactive intermediates like bromine from hydrobromic acid, thereby avoiding the storage and handling of hazardous chemicals and reducing waste from chemical oxidants. rsc.org

Process Intensification and Reaction Efficiency

Process intensification refers to the strategy of dramatically improving chemical manufacturing by substantially decreasing equipment size, waste production, and energy consumption. vapourtec.com Continuous flow chemistry is a primary enabler of process intensification. vapourtec.comunito.it The high surface-area-to-volume ratio in flow reactors allows for exceptional heat and mass transfer, leading to rapid reaction rates and higher efficiency. polimi.itunito.it

This enhanced control can lead to superior outcomes compared to batch processing. In one study of an alcohol synthesis analogous to halohydrin production, a continuous flow process resulted in a higher yield and greater enantiomeric excess than the batch equivalent. acs.org This improvement was attributed to more efficient mixing and precise temperature control, which are inherent features of flow reactors. acs.org By optimizing residence time and stoichiometry, flow systems can achieve full conversion with high productivity, demonstrating a clear advantage in reaction efficiency. acs.orgresearchgate.net

Integration with Hazardous Reagents Handling

A significant advantage of continuous flow technology is its ability to safely handle hazardous reagents and reactive intermediates. researchgate.netasymchem.com The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given moment, drastically reducing the risks associated with highly exothermic or potentially explosive reactions. mt.comrsc.org

This is particularly relevant for halohydrin synthesis, which can involve toxic and corrosive reagents like elemental halogens or hydrogen halides. researchgate.net Continuous flow systems permit the in-situ generation of these reagents, which are then immediately consumed in the reaction stream, eliminating the need for their storage and transport. rsc.org This approach not only enhances process safety but also allows chemists to explore reaction conditions, such as higher temperatures and pressures, that would be inaccessible in large-scale batch reactors, often leading to improved yields and selectivity. vapourtec.com

Fluorination of Chlorinated Propane (B168953) Precursors

A primary strategy for the synthesis of fluorinated propanols involves the nucleophilic substitution of a chlorine atom in a suitable precursor. This halogen exchange (Halex) reaction leverages the high electronegativity of fluorine to displace a chloride or other halide. The synthesis of 3-fluoropropan-1-ol (B147108), a close analog of the target compound, can be achieved by treating 3-chloropropan-1-ol with a fluoride source like potassium fluoride (KF) in a polar aprotic solvent at elevated temperatures.

Similarly, more complex molecules like 1,1,3,3-tetrachloro-1-fluoropropane (B1333438) are produced through the fluorination of chlorinated propane feedstocks, such as 1,1,1,3,3-pentachloropropane, using hydrogen fluoride (HF) in the presence of a catalyst. The reactivity of the fluoride source is critical; reagents like spray-dried potassium fluoride or tetraalkylammonium fluorides are often used to enhance the efficiency of the substitution on chloro- and bromoalkanes. thieme-connect.de

Selective Fluorination Techniques

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. Several advanced fluorination techniques have been developed for this purpose. One of the most common and effective methods for producing 1,2-fluorohydrins is the ring-opening of a corresponding epoxide. nih.gov

Reagents such as hydrogen fluoride-pyridine (HF·Py) or triethylamine trihydrofluoride (NEt3·3HF) are widely used to open the oxirane ring, yielding the fluorohydrin. nih.govnih.govresearchgate.net This method is highly effective and can be stereospecific, proceeding via an anti-opening mechanism. nih.gov The regioselectivity of the epoxide opening can be influenced by the substrate; for example, the presence of a silicon group in allylsilane-derived epoxides directs the fluoride to attack at the C2 position with high selectivity, even at room temperature. acs.org

Alternative electrophilic fluorinating agents, such as Selectfluor™, can also be used to convert specific substrates, like tertiary alcohols, into vicinal fluorohydrins. psu.edu The choice of fluorinating agent and substrate is crucial for controlling the reaction's outcome and achieving the desired isomer.

Fluorination ReagentSubstrate/PrecursorProduct TypeSource(s)
Potassium Fluoride (KF) 3-Chloropropan-1-olFluorinated Alcohol thieme-connect.de
Hydrogen Fluoride (HF) Chlorinated PropanesFluoroalkane
HF-Pyridine / NEt3·3HF EpoxidesVicinal Fluorohydrin nih.govnih.govresearchgate.net
Selectfluor™ Tertiary AlcoholsVicinal Fluorohydrin psu.edu
HF·Et3N Allylsilane-derived Epoxides2-Fluoro-3-silylpropan-1-ol acs.org

Vapor-Phase Reactions with Hydrofluorination Catalysts

The synthesis of this compound and its structural analogs through vapor-phase reactions employing hydrofluorination catalysts represents a significant area of industrial and academic research. This method offers potential advantages in terms of continuous processing and catalyst recyclability. While direct vapor-phase hydrofluorination of 3-chloropropanal (B96773) to yield this compound is not extensively documented in publicly available literature, insights can be drawn from analogous reactions involving the hydrofluorination of other functionalized organic molecules.

The core of this synthetic approach involves the gas-phase interaction of a chlorinated precursor with a hydrofluorinating agent, typically hydrogen fluoride (HF), over a solid catalyst bed at elevated temperatures. The catalyst's role is crucial in facilitating the addition of hydrogen and fluorine across a functional group or the substitution of a halogen atom.

Detailed Research Findings from Analogous Reactions

Research into vapor-phase hydrofluorination has largely centered on the synthesis of hydrofluorocarbons (HFCs) and other fluorinated organic compounds from various starting materials, including chlorinated alkanes, alkenes, and alkynes. These studies provide a foundational understanding of the types of catalysts and reaction conditions that could be adapted for the synthesis of this compound.

Catalytic Hydrofluorination of Chlorinated Propenes and Propanes:

A common industrial practice involves the catalytic hydrofluorination of chlorinated propenes. For instance, the gas-phase reaction of 1-chloropropene with hydrogen fluoride over chromium-based catalysts is a known method for producing fluorinated propanes. While the primary product is not an alcohol, the reaction demonstrates the feasibility of C-F bond formation in a chlorinated three-carbon backbone.

Similarly, the fluorination of chlorinated propane precursors in the vapor phase is a key strategy for synthesizing various fluorinated compounds. These reactions typically employ solid hydrofluorination catalysts at temperatures ranging from approximately 65°C to 175°C. The catalysts facilitate the substitution of chlorine atoms with fluorine.

Table 1: Analogous Vapor-Phase Hydrofluorination Reactions

Starting MaterialCatalystTemperature (°C)PressureKey Product(s)Reference
Chlorinated PropanesSolid Hydrofluorination Catalyst65 - 175Vapor PhaseFluorinated Propanes
Chloral (B1216628)Chromic Oxyfluoride220Vapor PhaseFluoral google.com
TrichloroethyleneAntimony Pentachloride (liquid phase), Gas Phase Fluorination200 - 4000.5 - 2.5 MPa1,1,1,2-Tetrafluoroethane google.com

Hydrofluorination of Oxygenated Compounds:

The vapor-phase hydrofluorination of chlorinated aldehydes provides a closer analogy to the synthesis of the target molecule. For example, the fluorination of chloral (trichloroacetaldehyde) to produce fluoral (trifluoroacetaldehyde) has been successfully demonstrated. In one study, chloral was reacted with hydrogen fluoride at 220°C over a chromic oxyfluoride catalyst, resulting in an 85.7% yield of fluoral. google.com This reaction is significant as it shows the conversion of a chlorinated aldehyde to a fluorinated aldehyde in the vapor phase, a key transformation required for the synthesis of this compound from 3-chloropropanal, which would then require a subsequent reduction step.

Catalyst Systems:

A variety of catalysts have been investigated for vapor-phase hydrofluorination reactions. These can be broadly categorized as:

Metal Fluorides and Oxyfluorides: Chromic oxyfluorides, prepared by reacting hydrated chromium(III) oxide with hydrogen fluoride at elevated temperatures, have shown high efficacy in the fluorination of chlorinated aliphatic compounds. google.com Other metal fluorides, such as those of aluminum, are also known to catalyze such reactions. google.com

Antimony-Based Catalysts: Antimony pentachloride is a well-known catalyst for liquid-phase fluorination and is also relevant in multi-step processes that involve a gas-phase fluorination step. google.com

The choice of catalyst is critical and depends on the specific substrate and desired product, with the aim of maximizing selectivity and minimizing side reactions such as polymerization or over-fluorination.

While direct evidence for the single-step, vapor-phase hydrofluorination of 3-chloropropanal to this compound is scarce, the existing body of research on analogous systems provides a strong basis for its feasibility. Future work in this area would likely focus on the development of highly selective catalysts that can facilitate the hydrofluorination of the aldehyde group in 3-chloropropanal while preserving the chloro-substituent, followed by or concurrent with the reduction of the aldehyde to an alcohol.

Chemical Reactivity and Transformation Pathways of 3 Chloro 1 Fluoropropan 1 Ol

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic substitution reactions in 3-Chloro-1-fluoropropan-1-ol primarily involve the displacement of one of the halogen atoms. The site of the reaction is heavily influenced by the inherent properties of the carbon-halogen bonds. ncert.nic.in

The chlorine atom is located at a primary carbon (C-3), which is sterically accessible to incoming nucleophiles. The carbon-chlorine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the chloride ion a much better leaving group. Consequently, the C-3 position is the primary site for nucleophilic substitution reactions (SN2). A wide range of nucleophiles can displace the chloride, leading to the formation of various substituted propanol (B110389) derivatives.

In contrast, the carbon-fluorine bond at the C-1 position is exceptionally strong. The fluoride (B91410) ion is a very poor leaving group due to its high electronegativity and the stability of the C-F bond. Direct nucleophilic displacement of fluorine at this center is generally not feasible under standard SN1 or SN2 conditions. The chemical stability of primary-bound fluorine is a well-documented characteristic in related ω-fluoroalkanes. researchgate.net

Table 1: Comparison of Carbon-Halogen Bond Properties
PropertyC-Cl BondC-F BondImplication for Reactivity
Average Bond Energy (kJ/mol)~339~485The C-Cl bond is weaker and requires less energy to break, favoring substitution and elimination.
Leaving Group AbilityGoodVery PoorChloride (Cl⁻) is readily displaced by nucleophiles, while fluoride (F⁻) is not.
Position on Propane (B168953) ChainC-3 (Primary)C-1 (Primary, α to -OH)The C-3 position is sterically unhindered for SN2 attack.

Elimination Reactions: Dehydrohalogenation Pathways

When treated with a base, this compound can undergo elimination reactions to form alkenes. These reactions involve the removal of a proton and a halide ion, a process known as dehydrohalogenation. libretexts.org

The molecule offers two potential pathways for dehydrohalogenation: the loss of hydrogen chloride (HCl) or the loss of hydrogen fluoride (HF).

Dehydrochlorination: This involves the removal of the chlorine from C-3 and a proton from the adjacent C-2.

Dehydrofluorination: This involves the removal of the fluorine from C-1 and a proton from C-2.

The regioselectivity of the elimination is overwhelmingly dictated by the leaving group ability. As chloride is a much better leaving group than fluoride, the elimination of HCl is the strongly preferred pathway. Studies on the analogous compound, 3-chloropropan-1-ol, have shown that 2,3-HCl elimination is a dominant reaction pathway. nih.gov The stereochemical outcome would be governed by the reaction mechanism (E1, E2, or E1cB), which depends on the specific base and reaction conditions used. libretexts.org

The preferential elimination of HCl leads to the formation of 1-fluoroprop-2-en-1-ol as the major olefinic product. The alternative pathway, elimination of HF, would yield 3-chloroprop-1-en-1-ol , but this is considered a minor or negligible product under most conditions due to the strength of the C-F bond.

Table 2: Dehydrohalogenation Pathways and Products
PathwayLeaving GroupOlefinic ProductPlausibility
DehydrochlorinationCl⁻1-fluoroprop-2-en-1-olMajor Pathway
DehydrofluorinationF⁻3-chloroprop-1-en-1-olMinor/Unlikely Pathway

Intramolecular Cyclization and Epoxide Formation from Halohydrins

Halohydrins, molecules containing both a hydroxyl group and a halogen atom, can undergo intramolecular cyclization in the presence of a base to form cyclic ethers. The most common of these reactions is the formation of a three-membered epoxide ring from vicinal halohydrins (where the functional groups are on adjacent carbons).

In the case of this compound, the hydroxyl group is at C-1 and the most labile halogen (chlorine) is at C-3. Upon treatment with a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon at C-3, displacing the chloride ion in an intramolecular SN2 reaction. This process is a 5-exo-tet cyclization, which is kinetically and thermodynamically favorable. The resulting product is a five-membered cyclic ether, 2-fluorotetrahydrofuran .

Direct formation of an epoxide is not a feasible pathway for this specific isomer, as it lacks a halogen on the carbon adjacent (C-2) to the hydroxyl-bearing carbon. This contrasts with the reactivity of an isomer like 1-chloro-3-fluoropropan-2-ol, which readily cyclizes to form epifluorohydrin under basic conditions because the hydroxyl (at C-2) and chlorine (at C-1) are on adjacent carbons. rsc.orgcanterbury.ac.nz

Derivatization Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound can undergo typical reactions of alcohols, such as esterification and etherification, to form a variety of derivatives. These reactions are fundamental in modifying the molecule's properties and for its incorporation into larger, more complex structures.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. For instance, in analogous 3-halo-1,2-propanediols, benzoyl derivatives have been synthesized by reacting the diol with benzoyl chloride. nih.gov This suggests that this compound would react similarly with various acylating agents to yield the corresponding esters. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct when an acyl chloride is used.

Etherification: The Williamson ether synthesis provides a general route to ethers from alcohols. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. While direct examples for this compound are not prevalent in readily available literature, the etherification of the related compound, 3-fluoropropan-1-ol (B147108), has been described. fluorine1.ru For example, its reaction with an alkyl halide in the presence of a base like potassium hydroxide (B78521) in a suitable solvent would be expected to yield the corresponding ether. Given the presence of a reactive C-Cl bond in this compound, careful selection of reaction conditions would be necessary to favor O-alkylation over competing intramolecular or intermolecular reactions involving the chlorine atom.

A summary of potential derivatization reactions of the hydroxyl group is presented in the table below.

Reaction TypeReagentProduct TypeGeneral Conditions
EsterificationAcyl chloride (e.g., Benzoyl chloride)EsterPresence of a base (e.g., pyridine)
EsterificationCarboxylic acidEsterAcid catalyst (e.g., H₂SO₄)
EtherificationAlkyl halideEtherStrong base (e.g., NaH), followed by alkyl halide

Comparative Reactivity Profile of the Halogen Centers

A key aspect of the chemical reactivity of this compound is the differential reactivity of the chlorine and fluorine atoms in nucleophilic substitution and elimination reactions. The carbon-halogen bond strength is a primary determinant of this reactivity. The C-F bond is significantly stronger than the C-Cl bond, making the chlorine atom a better leaving group in nucleophilic substitution reactions.

Research on the isomeric compound, 1-chloro-3-fluoropropan-2-ol, provides direct evidence for this differential reactivity. Studies have shown that the chlorine atom is considerably more susceptible to nucleophilic attack than the fluorine atom. For example, reaction with nucleophiles such as sodium cyanide, sodium ethoxide, and sodium phenoxide results in the displacement of the chlorine atom, while the fluorine atom remains intact. This selectivity is attributed to the weaker C-Cl bond compared to the C-F bond.

This principle can be extended to this compound. In reactions with nucleophiles, the chlorine atom is expected to be preferentially displaced. This selective reactivity allows for the targeted modification of the molecule at the C-3 position. For instance, treatment with a base could lead to dehydrochlorination to form an epoxide, epifluorohydrin, a valuable synthetic intermediate.

The table below summarizes the comparative reactivity of the halogen centers in this compound.

Halogen CenterRelative Bond StrengthLeaving Group AbilitySusceptibility to Nucleophilic Attack
ChlorineWeakerBetterHigher
FluorineStrongerPoorerLower

Computational and Theoretical Investigations of 3 Chloro 1 Fluoropropan 1 Ol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the intrinsic properties of 3-Chloro-1-fluoropropan-1-ol. These calculations reveal the distribution of electrons within the molecule and provide insights into its stability and potential chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. For halogenated propanols, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine the stability of various rotational conformers (rotamers). researchgate.net Studies on the closely related compound, 3-chloropropan-1-ol, have shown that the conformational landscape is complex, with multiple minima on the potential energy surface. researchgate.net

Gas-phase electron diffraction studies, aided by ab initio molecular orbital calculations, have investigated the conformational composition of similar compounds like 3-chloropropan-1-ol. researchgate.net These studies reveal that conformers capable of forming intramolecular hydrogen bonds are often minor species, indicating that other conformational arrangements are more stable. researchgate.net For 3-chloropropan-1-ol, DFT calculations have been used to predict the equilibrium constants for the interconversion between its various conformers. researchgate.net The results indicate a mixture of several stable conformations at room temperature, with the Gauche-gauche-trans (Ggt) form being the most abundant. researchgate.net

Table 1: Calculated Equilibrium Conformer Mixture for 3-chloropropan-1-ol at 298.15 K using DFT (B3LYP/6-311+G level)**

ConformerPredicted Population (%)
Ggt~32%
Ggg1~18%
Tgt~13%
Tgg~8%
Gtt~8%
Data derived from studies on 3-chloropropan-1-ol, a structural analog. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and spatial distributions of these orbitals, which can be calculated using DFT, are crucial for predicting how a molecule will react. smolecule.combris.ac.uk

For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, which possess lone pairs of electrons. The LUMO, conversely, would be centered on the antibonding orbitals associated with the C-Cl and C-F bonds, specifically the σ* orbitals. The presence of the electronegative halogen atoms lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbon atoms to which they are attached. bris.ac.uk FMO analysis helps predict the feasibility of various reaction pathways, such as nucleophilic substitution or elimination reactions, by evaluating the energy gap and overlap between the FMOs of the reactants. imperial.ac.uk

Analysis of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure, physical properties, and intermolecular recognition of this compound. These interactions, though weaker than covalent bonds, are vital for understanding its behavior in condensed phases.

The structure of this compound contains a hydroxyl group (-OH) as a hydrogen bond donor and two potential acceptor atoms: chlorine and fluorine. However, computational and spectroscopic studies on related molecules suggest that intramolecular hydrogen bonding is weak and often not the dominant factor in conformational preference. d-nb.infoscielo.org.mx In studies of 3-chloropropan-1-ol, conformers stabilized by an O-H···Cl intramolecular hydrogen bond were found to constitute a very small fraction of the total population in the gas phase. researchgate.netd-nb.info Similarly, while 3-fluoropropan-1-ol (B147108) can form an O-H···F intramolecular hydrogen bond, this conformation does not dominate the equilibrium. scielo.org.mx

Therefore, for this compound, it is predicted that intramolecular hydrogen bonds are tenuous and compete with other conformational effects. d-nb.infoscielo.org.mx In contrast, intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the hydroxyl group or a halogen atom of a neighboring molecule, is expected to be a significant force in the liquid and solid states, strongly influencing properties like boiling point and solubility.

Beyond their role as potential hydrogen bond acceptors, halogen atoms can also engage in a highly directional non-covalent interaction known as halogen bonding. rsc.org This occurs because a covalently bonded chlorine atom has an anisotropic distribution of electron density. rsc.org This creates a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), on the halogen atom opposite to the C-Cl covalent bond. rsc.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. bris.ac.uk By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies, providing a step-by-step understanding of how reactants are converted into products.

For this compound, a potential intramolecular reaction is the formation of 3-fluorooxetane. This reaction would proceed via an intramolecular Sₙ2 mechanism, where the hydroxyl group, acting as a nucleophile (likely as an alkoxide in the presence of a base), attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group.

DFT calculations can be used to model this entire reaction pathway. bris.ac.uk By locating the transition state structure for the ring-closing step, the activation energy (the energy barrier for the reaction) can be calculated. This theoretical value provides insight into the reaction rate and the feasibility of the proposed mechanism under different conditions. Such computational studies can also explore competing reaction pathways, such as elimination reactions, to predict the major products. bris.ac.uk

Transition State Characterization

Specific research detailing the transition state characterization for reactions involving this compound is not available. In principle, computational methods like DFT could be employed to model hypothetical reactions, such as the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion or the elimination of HCl. Such a study would involve locating the transition state structure on the potential energy surface and calculating its geometric parameters (bond lengths and angles) and vibrational frequencies. One of the key outcomes would be the identification of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

Without dedicated computational studies on this compound, any discussion on its transition state characterization and reaction coordinate analysis remains speculative and would have to be inferred from the behavior of analogous compounds.

Advanced Spectroscopic Characterization Techniques for Haloalcohols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For 3-Chloro-1-fluoropropan-1-ol, a multi-faceted approach involving the observation of different nuclei (¹H, ¹³C, ¹⁹F) and multi-dimensional experiments is necessary for a complete assignment of its chemical structure.

The presence of multiple NMR-active nuclei in this compound (¹H, ¹³C, ¹⁹F) allows for a comprehensive analysis through multi-nuclear NMR. Each nucleus provides a unique perspective on the molecule's electronic structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on each of the three carbon atoms. The proton attached to C1 (-CHFOH) would be significantly deshielded by both the fluorine and oxygen atoms, appearing far downfield. This signal would be split into a doublet by the adjacent fluorine atom and further split into a triplet by the C2 methylene (B1212753) protons, resulting in a complex doublet of triplets. The protons on C2 (-CH₂-) would be expected to show a multiplet due to coupling with the protons on C1 and C3. The protons on C3 (-CH₂Cl) would be deshielded by the chlorine atom and appear as a triplet due to coupling with the C2 protons.

¹³C NMR: The carbon NMR spectrum provides information on the three distinct carbon environments. oregonstate.edu The carbon atom bonded to fluorine and oxygen (C1) would exhibit the largest chemical shift (downfield) due to the strong electronegativity of these substituents. Furthermore, this signal would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbon bonded to chlorine (C3) would also be shifted downfield compared to a standard alkane carbon. oregonstate.edu The C2 carbon would have the most upfield chemical shift.

¹⁹F NMR: As fluorine has a 100% abundant NMR-active nucleus (¹⁹F) with a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique. researchgate.net For this compound, the spectrum would show a single resonance. This signal would be split into a doublet of triplets due to coupling with the geminal proton on C1 and the vicinal protons on C2.

Chlorine Environment: Direct observation of chlorine nuclei (³⁵Cl and ³⁷Cl) in solution-state NMR is generally not practical for organic molecules. Both isotopes are quadrupolar, which leads to very rapid nuclear relaxation and consequently extremely broad resonance signals that are often indistinguishable from the baseline. However, the presence of chlorine is confirmed by its deshielding effect on adjacent carbon and proton nuclei, as seen in ¹³C and ¹H NMR spectra, and definitively by mass spectrometry.

NucleusPositionExpected Chemical Shift Range (ppm)Expected Splitting Pattern
¹HH on C1 (-CHFOH)~5.0 - 6.0Doublet of Triplets (dt)
¹HH on C2 (-CH₂-)~2.0 - 2.5Multiplet (m)
¹HH on C3 (-CH₂Cl)~3.6 - 3.9Triplet (t)
¹³CC1 (-CHFOH)~90 - 100Doublet (d, due to ¹JCF)
¹³CC2 (-CH₂-)~35 - 45Triplet (t)
¹³CC3 (-CH₂Cl)~40 - 50Triplet (t)
¹⁹FF on C1-200 to -230Doublet of Triplets (dt)

Note: The chemical shifts are estimated based on typical values for similar functional groups and are subject to solvent and concentration effects.

While one-dimensional NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. libretexts.orgcolumbia.edu For this compound, the COSY spectrum would display key cross-peaks confirming the propyl chain's connectivity. ceitec.cz A cross-peak would be observed between the signal for the C1 proton and the C2 protons. Another cross-peak would correlate the C2 protons with the C3 protons. The absence of a cross-peak between the C1 and C3 protons would confirm they are not on adjacent carbons. jeolusa.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms they are directly attached to. The HSQC spectrum of this compound would show a correlation spot linking the C1 proton signal to the C1 carbon signal, the C2 proton signals to the C2 carbon signal, and the C3 proton signals to the C3 carbon signal. This technique allows for the unambiguous assignment of each carbon resonance based on the previously assigned proton spectrum.

Applications of 3 Chloro 1 Fluoropropan 1 Ol As a Key Synthetic Intermediate

Precursor for Fluorinated and Chlorinated Fine Chemicals

The distinct reactivity of the chlorine and fluorine substituents in 3-Chloro-1-fluoropropan-1-ol allows for its use as a precursor in the synthesis of specialized fluorinated and chlorinated compounds. The introduction of fluorine into organic molecules is a widely used strategy in the pharmaceutical and agrochemical industries to enhance metabolic stability, binding affinity, and bioavailability. guidechem.com

Research has demonstrated the utility of similar fluorinated alcohols, such as 3-fluoropropan-1-ol (B147108), as reagents in the synthesis of fluorinated amino acids and radiolabeled compounds for positron emission tomography (PET) imaging. lookchem.comchemicalbook.com This highlights the potential of this compound to serve as a starting material for a variety of valuable fluorinated fine chemicals. For instance, it can be envisioned that the chloro group could be displaced or transformed while retaining the fluoro-alcohol moiety, or vice versa, leading to a diverse array of downstream products.

The synthesis of such fine chemicals often involves nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective transformations, further expanding the synthetic utility of this compound.

Building Block in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of novel synthetic routes to access these structures is of significant interest. This compound can serve as a valuable building block in the synthesis of various heterocyclic systems. The presence of two distinct halogen atoms and a hydroxyl group provides multiple reaction sites for cyclization reactions.

For example, the hydroxyl group can be transformed into a leaving group, followed by intramolecular nucleophilic attack from a nitrogen, oxygen, or sulfur-containing moiety to form a heterocyclic ring. Alternatively, the halogens can participate in cross-coupling reactions or act as electrophilic sites for ring formation. The ability to selectively react one halogen over the other offers a powerful tool for constructing complex heterocyclic frameworks. While direct examples of using this compound in heterocycle synthesis are not extensively documented in the provided search results, the analogous compound 3-chloropropan-1-ol is a known precursor for the synthesis of molecules like 1,5-Diazabicyclo[4.3.0]non-5-ene and Mivacurium chloride, showcasing the potential of this class of compounds in heterocycle construction. chemicalbook.com

Intermediate in the Synthesis of Diverse Organic Molecules

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide range of organic molecules. sciencemadness.org Its utility extends beyond the synthesis of simply fluorinated or chlorinated compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester. The chlorine and fluorine atoms can undergo a variety of substitution and elimination reactions.

This versatility allows for the introduction of the 3-chloro-1-fluoropropyl moiety into larger molecules, or for the transformation of this building block into other functionalized three-carbon units. For instance, similar compounds like 3-chloropropan-1-ol are used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis in general. chemicalbook.comnih.gov The presence of the fluorine atom in this compound adds another layer of complexity and potential for creating novel molecular architectures.

Derivatization for Functional Materials Applications

The unique properties imparted by fluorine atoms, such as increased thermal stability, chemical resistance, and specific electronic characteristics, make fluorinated compounds attractive for applications in materials science. Derivatization of this compound can lead to the development of novel monomers and polymers for functional materials.

For example, the hydroxyl group can be esterified with acrylic or methacrylic acid to produce a polymerizable monomer. The resulting polymer would possess both chlorine and fluorine atoms, potentially leading to materials with interesting flame-retardant, hydrophobic, or low-surface-energy properties. While specific research on the derivatization of this compound for functional materials is not detailed in the provided search results, the use of fluorinated alcohols in the production of polymers is a known industrial application. The ability to incorporate both chlorine and fluorine into a polymer backbone from a single, relatively simple starting material presents an intriguing avenue for the design of new functional materials.

Environmental Transformation Mechanisms of Halogenated Alcohols

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds. For halogenated alcohols, these pathways primarily include hydrolysis, photochemical reactions, and reductive dehalogenation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For halogenated alkanes, the susceptibility to hydrolysis depends on the nature of the halogen and the structure of the molecule. The carbon-chlorine (C-Cl) bond is significantly more prone to hydrolysis than the highly stable carbon-fluorine (C-F) bond.

The hydrolysis of haloalkanes can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). The SN1 mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. This is more common for tertiary haloalkanes. The SN2 mechanism is a one-step process where the nucleophile (water) attacks the carbon atom at the same time the halogen atom leaves. This is typical for primary and secondary haloalkanes. docbrown.info For a primary haloalkane like 3-Chloro-1-fluoropropan-1-ol, an SN2 mechanism is expected for the cleavage of the C-Cl bond.

The rate of hydrolysis is influenced by pH. Under alkaline conditions, the hydrolysis of chlorinated compounds like 1,1,3,3-tetrachloro-1-fluoropropane (B1333438) has been observed to follow second-order kinetics, indicating a reaction that is dependent on the concentrations of both the haloalkane and the hydroxide (B78521) ion. researchgate.net For 3-chloropropane-1,2-diol (a structural analogue), decomposition in alkaline media proceeds via the formation of an epoxide intermediate (glycidol). researchgate.net It is plausible that this compound would undergo a similar intramolecular reaction under alkaline conditions, where the hydroxyl group attacks the carbon bearing the chlorine, leading to the formation of 3-fluoro-1,2-epoxypropane and releasing a chloride ion.

The reaction kinetics for the hydrolysis of primary haloalkanes with water are generally slow but can be accelerated in the presence of nucleophiles or under specific pH conditions. docbrown.info

Table 1: Hydrolysis Data for Analogous Compounds

Compound Condition Kinetics Notes
1,1,3,3-Tetrachloro-1-fluoropropane Alkaline Second-order The presence of moisture can induce hydrolysis. researchgate.net
3-Chloropropane-1,2-diol Alkaline - Decomposes via an epoxide intermediate (glycidol). researchgate.net

| Primary Haloalkanes (General) | Neutral | SN2 Mechanism | Reaction with water is typically slow; rate depends on haloalkane concentration. docbrown.info |

Halogenated alcohols released into the atmosphere are subject to photochemical degradation, primarily driven by reactions with hydroxyl (OH) radicals during the day. copernicus.org The rate of this degradation determines the atmospheric lifetime of the compound. For saturated alcohols, reaction with OH radicals is the main degradation pathway. copernicus.org

The mechanism involves the abstraction of a hydrogen atom from the alcohol by the OH radical, leading to the formation of a carbon-centered radical. This radical then reacts further, typically with oxygen, initiating a series of reactions that lead to the breakdown of the molecule. For alcohols, hydrogen abstraction occurs preferentially at the carbon atom attached to the hydroxyl group. copernicus.org In the case of this compound, abstraction would likely occur at the C1 position.

The atmospheric lifetimes of saturated alcohols with respect to OH radicals are typically in the range of 0.6 to 2 days. copernicus.org While specific data for this compound is unavailable, studies on other halogenated compounds show that photolysis can be a significant degradation route. researchgate.netresearchgate.net For instance, fluorotelomer alcohols are known to undergo photochemical reactions that form perfluorocarboxylic acids (PFCAs) in the atmosphere. nih.gov The degradation of halogenated anesthetics like halothane (B1672932) and isoflurane (B1672236) can be achieved efficiently through UV-photocatalysis. researchgate.net

The presence of photosensitizers, such as natural dissolved organic matter (DOM) in water, can also mediate the degradation of halogenated compounds under UV irradiation. scispace.com

Table 2: Atmospheric Degradation Data for Analogous Compounds

Compound Class Primary Oxidant Typical Lifetime Key Products
Saturated Alcohols OH radicals 0.6 - 2 days Carbonyl compounds (ketones, aldehydes). copernicus.org
Fluorotelomer Alcohols OH radicals - Perfluorocarboxylic acids (PFCAs). nih.gov

| Halogenated Anesthetics (e.g., Halothane) | UV/TiO₂ Photocatalysis | Minutes (in reactor) | Mineralization to CO₂, water, and halides. researchgate.net |

Reductive dehalogenation is a significant abiotic pathway for the degradation of chlorinated hydrocarbons in anaerobic environments, such as groundwater and sediments. This process is effectively mediated by zero-valent metals (ZVMs), particularly zero-valent iron (ZVI). tandfonline.comscience.gov ZVI acts as an electron donor, facilitating the removal of halogen atoms.

The reductive dehalogenation of chlorinated propanes, such as 1,2,3-trichloropropane (B165214) (1,2,3-TCP), by ZVI has been shown to follow pseudo-first-order kinetics. tandfonline.com The C-Cl bond is cleaved, while the C-F bond is much more resistant to this process. Therefore, for this compound, reductive dehalogenation would selectively target the C-Cl bond. The primary reduction product of 1,2,3-TCP is propene, formed through a β-elimination pathway. tandfonline.com

Table 3: Reductive Dehalogenation of Chlorinated Propanes by Zero-Valent Iron (ZVI)

Compound Reductant Rate Constant (k) Products
1,2,3-Trichloropropane (1,2,3-TCP) ZVI - Propene, 1-chloro-1-propene. tandfonline.com
1,2-Dichloropropane (1,2-DCP) ZVI + Vitamin B₁₂ 0.0594 day⁻¹ -

| 1,3-Dichloropropane (1,3-DCP) | ZVI + Vitamin B₁₂ | 0.0503 day⁻¹ | - |

Biotic Transformation Processes

Biotic degradation relies on the metabolic activities of microorganisms and their enzymes to transform or mineralize contaminants. This is a key process in the natural attenuation and engineered bioremediation of halogenated compounds.

Many halogenated organic compounds are recalcitrant to biodegradation due to their xenobiotic nature. asm.org However, microorganisms have evolved diverse enzymatic pathways to cleave carbon-halogen bonds. asm.orgrug.nl The aerobic biodegradation of chlorinated alcohols often begins with a dehalogenation step.

The biodegradation of compounds like 1,2,3-trichloropropane (TCP) has proven challenging, and often, naturally occurring microorganisms cannot use it as a sole carbon source. nih.gov This has led to the development of genetically engineered bacteria for bioremediation purposes. For example, a strain of Pseudomonas putida was engineered with a haloalkane dehalogenase that had improved activity towards TCP, enabling the organism to grow on this recalcitrant compound. asm.orgrug.nl The initial step in the proposed pathway is the hydrolytic dehalogenation of TCP to 2,3-dichloro-1-propanol (B139626) (DCP). asm.org

Similarly, Agrobacterium radiobacter AD1, which can utilize chloropropanols, has been used as a host for engineered dehalogenase genes to achieve TCP degradation. nih.govrug.nl A significant challenge in the biodegradation of some halogenated compounds is the enantioselectivity of the enzymes, which can lead to the accumulation of a single, non-degradable enantiomer. researchgate.net

The general principles of bioremediation involve stimulating the activity of indigenous microorganisms or introducing specialized microbes to a contaminated site to break down pollutants into less harmful substances. asm.orggoogle.com

The key enzymes in the biodegradation of halogenated alkanes are dehalogenases. Two major classes are haloalkane dehalogenases (HLDs) and halohydrin dehalogenases (HHDHs).

Haloalkane dehalogenases (HLDs) catalyze the hydrolytic cleavage of a carbon-halogen bond in a haloalkane, producing an alcohol, a halide ion, and a proton. rug.nl These enzymes belong to the α/β-hydrolase fold family and exhibit broad substrate specificity, enabling them to act on a wide range of chlorinated, brominated, and iodinated compounds. acs.orgnih.gov The catalytic mechanism is a two-step process involving a covalent alkyl-enzyme intermediate. The substrate specificity of HLDs is largely determined by the size and shape of the active site and the access tunnels leading to it. acs.orgoup.com Given their broad specificity, it is conceivable that an HLD could act on the C-Cl bond of this compound.

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the dehalogenation of vicinal halohydrins (where a halogen and a hydroxyl group are on adjacent carbon atoms) to form an epoxide. wikipedia.orgnih.gov The reaction is an intramolecular substitution where the deprotonated hydroxyl group acts as a nucleophile to displace the adjacent halide. wikipedia.orgnih.gov The catalytic machinery typically involves a Ser-Tyr-Arg triad. nih.gov HHDHs are also capable of the reverse reaction: the ring-opening of epoxides by various nucleophiles (e.g., azide, cyanide), making them valuable biocatalysts. irb.hrd-nb.info

While this compound is not a vicinal halohydrin, the enzymatic machinery of dehalogenases is the primary biological means of cleaving its C-Cl bond. HHDHs from organisms like Agrobacterium radiobacter have been extensively studied and show broad substrate specificity. nih.gov For example, HHDH has been used to degrade 3-monochloropropane-1,2-diol (3-MCPD) by converting it to glycidol, which is then hydrolyzed to glycerol (B35011) by an epoxide hydrolase. researchgate.net This enzymatic cascade demonstrates a potential pathway for the complete detoxification of chloropropanols.

Table 4: Characteristics of Dehalogenase Enzymes

Enzyme Class Catalytic Mechanism Typical Substrates Key Features
Haloalkane Dehalogenase (HLD) Hydrolysis (SN2) via covalent intermediate Halogenated alkanes (e.g., 1,2-dichloroethane) Broad substrate specificity; cleaves C-X bond to form an alcohol. rug.nlacs.org

| Halohydrin Dehalogenase (HHDH) | Intramolecular substitution | Vicinal halohydrins (e.g., 3-MCPD) | Forms an epoxide; reversible reaction; Ser-Tyr-Arg catalytic triad. wikipedia.orgnih.gov |

Metabolic Pathways in Environmental Microorganisms

While direct metabolic studies on this compound are not extensively documented in scientific literature, the metabolic pathways can be inferred from studies on analogous short-chain halogenated alcohols. The primary mechanism for the initial breakdown of such compounds by environmental microorganisms involves enzymatic dehalogenation.

A key group of enzymes responsible for the degradation of vicinal haloalcohols (compounds with a halogen and a hydroxyl group on adjacent carbon atoms) are the haloalcohol dehalogenases (HHDHs), also known as halohydrin dehalogenases. nih.govnih.gov These enzymes have been identified in several bacterial strains, including species of Agrobacterium, Pseudomonas, and Flavobacterium, which are capable of utilizing halogenated compounds as a source of carbon and energy. thieme-connect.derug.nl

The catalytic action of haloalcohol dehalogenase on a vicinal haloalcohol, such as the chlorinated portion of this compound, proceeds via an intramolecular displacement reaction. This cofactor-independent reaction involves the deprotonation of the alcohol's hydroxyl group, which then acts as a nucleophile, attacking the adjacent carbon atom bearing the halogen. nih.gov This results in the formation of a highly reactive epoxide intermediate and the release of a halide ion. nih.govnih.gov

For this compound, the initial enzymatic attack would likely target the carbon-chlorine bond, as carbon-fluorine bonds are generally more stable and resistant to cleavage. nih.gov The proposed initial step is the conversion to 1-fluoro-2,3-epoxypropane (an epoxide).

This epoxide intermediate is typically short-lived and is further metabolized by another class of enzymes called epoxide hydrolases . These enzymes catalyze the hydrolytic ring-opening of the epoxide, leading to the formation of a diol. nih.govrug.nl In the case of 1-fluoro-2,3-epoxypropane, this would result in the formation of 3-fluoropropane-1,2-diol. This diol can then enter central metabolic pathways of the microorganism.

A similar pathway has been observed in the degradation of 1,3-dichloro-2-propanol (B29581) by Agrobacterium radiobacter AD1, where it is converted to epichlorohydrin (B41342) by a haloalcohol dehalogenase and subsequently to 3-chloro-1,2-propanediol (B139630) by an epoxide hydrolase. nih.govrug.nlresearchgate.net Further dehalogenation can then occur. Studies on the degradation of 2,3-dichloro-1-propanol by a Pseudomonas sp. also indicate a stereospecific conversion to 3-chloro-1,2-propanediol with the release of a chloride ion, followed by further metabolism.

The biodegradation of fluorotelomer alcohols has been shown to proceed via oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, which can then undergo further breakdown, sometimes leading to the formation of persistent perfluorinated acids. utoronto.ca However, for a short-chain, singly fluorinated compound like 3-fluoropropane-1,2-diol, further degradation is more likely.

Table 1: Postulated Metabolic Pathway for this compound in Microorganisms

StepPrecursor CompoundEnzyme(s)Product(s)
1This compoundHaloalcohol Dehalogenase1-Fluoro-2,3-epoxypropane + Chloride ion
21-Fluoro-2,3-epoxypropaneEpoxide Hydrolase3-Fluoropropane-1,2-diol
33-Fluoropropane-1,2-diolDehydrogenases, etc.Intermediates of central metabolism

Environmental Persistence from a Mechanistic Perspective

The environmental persistence of a chemical compound is determined by its resistance to degradation through biotic and abiotic processes. For halogenated compounds like this compound, persistence is intrinsically linked to the strength of the carbon-halogen bonds and the efficiency of microbial degradation pathways.

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. nih.gov Consequently, the carbon-fluorine bond in this compound is significantly stronger and more stable than the carbon-chlorine bond. This high stability of the C-F bond is a primary reason for the persistence of many fluorinated organic compounds in the environment. nih.gov

While some microorganisms have been shown to be capable of cleaving the C-F bond, this process is generally slower and less common than dechlorination. mdpi.com The lack of widespread and efficient enzymatic machinery for defluorination contributes to the potential for fluorinated intermediates to persist in the environment.

The persistence of short-chain chlorinated paraffins (SCCPs), which are structurally different but also contain C-Cl bonds, has been studied more extensively. SCCPs are recognized for their persistence, bioaccumulation potential, and toxicity. researchgate.netresearchgate.netwindows.netpops.intnih.gov While not directly analogous, the concerns surrounding SCCPs highlight the general recalcitrance of chlorinated compounds to complete degradation.

Table 2: Factors Influencing the Environmental Persistence of this compound

FactorInfluence on PersistenceRationale
Carbon-Halogen Bond Strength Increases persistenceThe C-F bond is significantly stronger than the C-Cl bond, making it more resistant to cleavage. nih.gov
Microbial Adaptation Decreases persistenceEnvironments with microbial populations possessing haloalcohol dehalogenases and epoxide hydrolases will facilitate faster degradation. nih.gov
Bioavailability Influences degradation rateThe compound must be accessible to microorganisms for degradation to occur. Factors like solubility and sorption to soil/sediment play a role.
Environmental Conditions Can increase or decrease persistenceFactors such as pH, temperature, oxygen availability, and the presence of other carbon sources can affect microbial activity and enzymatic efficiency.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-1-fluoropropan-1-ol in laboratory settings?

  • Methodological Answer : Synthesis typically involves halogen exchange or nucleophilic substitution. For example:
  • Fluorination of 3-chloro-1-propanol precursors using fluorinating agents like KF or Selectfluor® under controlled conditions (e.g., anhydrous solvents, 60–80°C) .
  • Reduction of 3-chloro-1-fluoropropanone via catalytic hydrogenation (Pd/C or Raney Ni) or NaBH₄ in ethanol .
  • Purification : Distillation (bp ~160–162°C) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR for characteristic peaks (e.g., -OH at δ 1.5–2.0 ppm, -CH2_2Cl at δ 3.5–4.0 ppm) .
  • GC-MS : Confirm molecular ion peaks (m/z ≈ 110–112) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, Cl, and F percentages (e.g., C: ~32%, Cl: ~31%, F: ~16%) .
  • Refractive Index : Compare to literature values (e.g., nD20_D^{20} ≈ 1.444) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³) .
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation (Risk Code R36/37/38) .
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste (UN 2849) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in fluorination reactions?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve fluorinating agent reactivity .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and side-product formation .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate halogen exchange .
  • Kinetic Monitoring : Use in situ FTIR or HPLC to track intermediate conversion .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 19^19F NMR)?

  • Methodological Answer :
  • Computational Modeling : Compare experimental 19^19F NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
  • Isotopic Labeling : Synthesize 2^2H- or 13^13C-labeled analogs to assign ambiguous peaks .
  • Variable Temperature NMR : Assess dynamic effects (e.g., conformational changes) .

Q. How does stereochemistry at the hydroxyl-bearing carbon influence reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution .
  • Kinetic Studies : Compare SN_N2 reaction rates of (R)- and (S)-enantiomers with nucleophiles (e.g., NaN3_3) .
  • X-ray Crystallography : Determine absolute configuration to correlate with reactivity trends .

Q. What are the implications of this compound’s electronic structure on its biological activity?

  • Methodological Answer :
  • SAR Studies : Modify substituents (e.g., replace Cl with Br) and test antimicrobial activity .
  • Docking Simulations : Model interactions with enzyme active sites (e.g., CYP450 isoforms) using AutoDock Vina .
  • Metabolic Profiling : Incubate with liver microsomes to identify metabolites (LC-MS/MS) .

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